
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.
Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.
Uniqueness
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
269409-66-7 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1 |
Clé InChI |
FEZHWKXABSOSPA-RSAXXLAASA-N |
SMILES isomérique |
CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O |
SMILES canonique |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


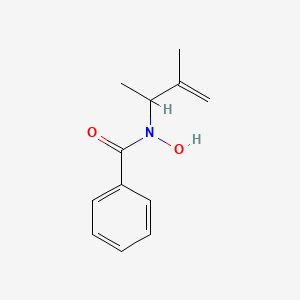
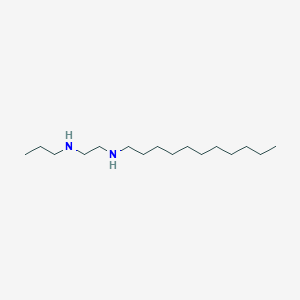
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
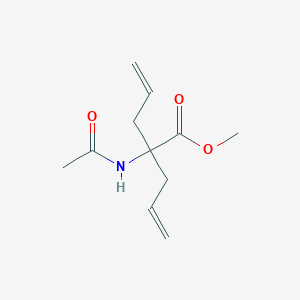
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

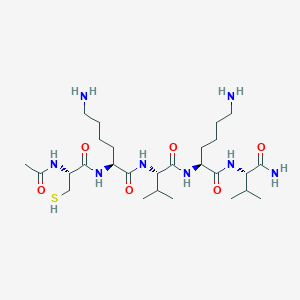
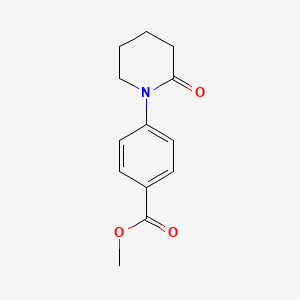
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
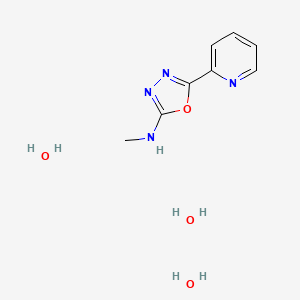

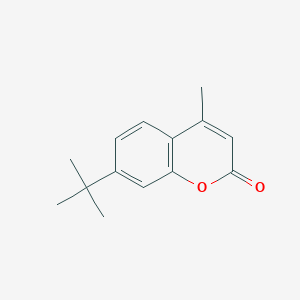
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
